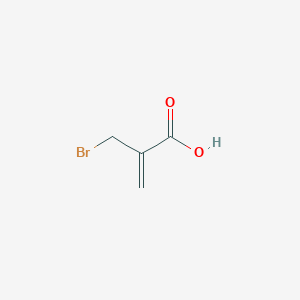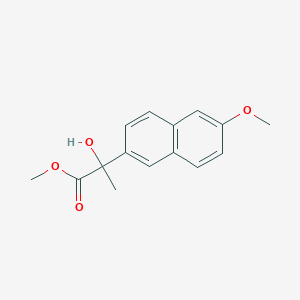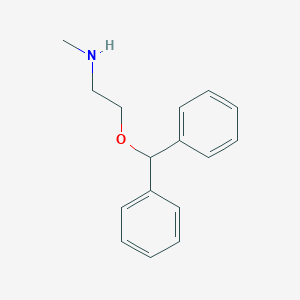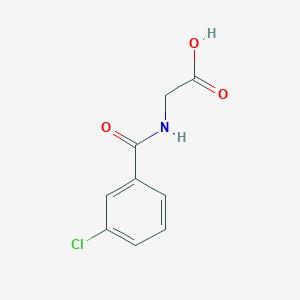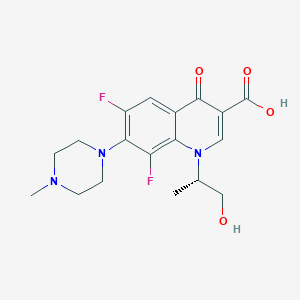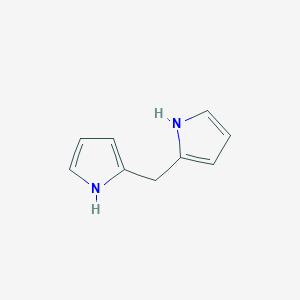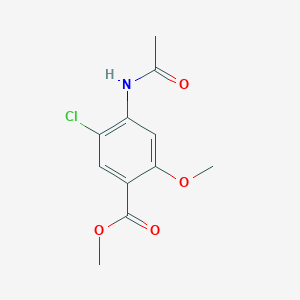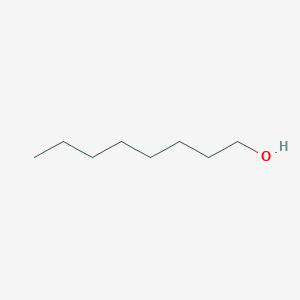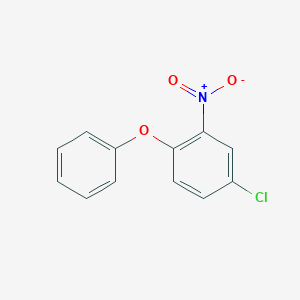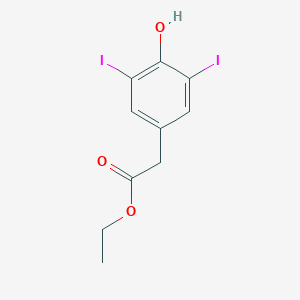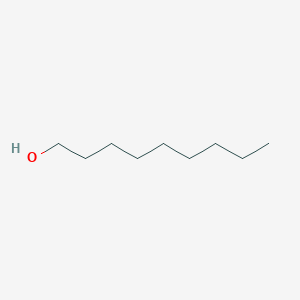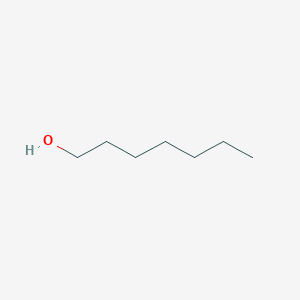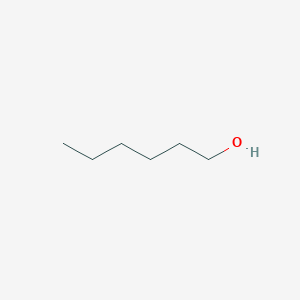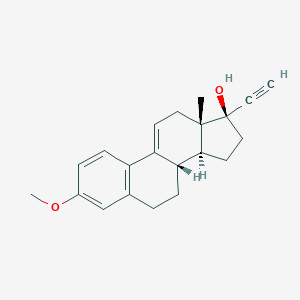
9(11)-Dehydromestranol
Übersicht
Beschreibung
9(11)-Dehydromestranol, also known as 11-dehydromethyltestosterone, is a synthetic androgenic steroid with a variety of uses in scientific research. It is a derivative of the androgen testosterone and has been found to have anabolic and androgenic activity in laboratory animals. 9(11)-Dehydromestranol has been used in a number of studies to investigate the effects of androgens on the body and to study the mechanisms of action of androgens.
Wissenschaftliche Forschungsanwendungen
It can be selectively ozonised in ring C, which is a notable chemical property (Crossley & Dowell, 1971).
9(11)-Dehydromestranol exhibits greater estrogen receptor binding affinity than estradiol and its 16 alpha-fluorinated derivatives, suggesting potential applications in hormonal therapies or research (Hanson, Napolitano, & Fiaschi, 1990).
It has been used in the study of abscisic acid synthesis under drought stress in drought-tolerant cowpea plants, where VuNCED1 cDNA encodes a 9-cis-epoxycarotenoid dioxygenase, crucial for ABA synthesis (Iuchi, Kobayashi, Yamaguchi-Shinozaki, & Shinozaki, 2000).
9(11)-DHEP from Ganoderma lucidum mycelium induces apoptosis in human malignant melanoma cells, pointing to its potential in cancer research (Zheng et al., 2018).
It is also relevant in pharmaceutical analysis, where chromatographic and spectroscopic techniques estimate impurity profiles in drugs, such as 9(11)-dehydromestranol in mestranol (Görög, Lauko, & Herényi, 1998).
The rat kidney's aldehyde dehydrogenase uses it for the oxidation of 9-cis- and all-trans-retinal to corresponding retinoic acids, indicating its role in metabolic studies (Labrecque, Dumas, Lacroix, & Bhat, 1995).
In liver microsomes of various animals, 11beta-hydroxy steroid dehydrogenase, which can be relevant in steroid metabolism research, acts on this compound (Bush, Hunter, & Meigs, 1968).
Eigenschaften
IUPAC Name |
(8S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXJUYLYKYITPG-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(11)-Dehydromestranol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



